molecular formula C8H2F5N3O3S B2664236 pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate CAS No. 1803582-02-6

pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate

Cat. No.: B2664236
CAS No.: 1803582-02-6
M. Wt: 315.17
InChI Key: UKBZKACHYMBPMO-UHFFFAOYSA-N
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Description

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate is a chemical compound with the molecular formula C8H2F5N3O3S and a molecular weight of 315.18 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group and a 1H-1,2,4-triazole-5-sulfonate moiety. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate typically involves the reaction of 1H-1,2,4-triazole-5-sulfonic acid with pentafluorophenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DCM or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a pentafluorophenyl triazole sulfonamide.

Scientific Research Applications

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate exerts its effects involves the reactivity of the pentafluorophenyl group and the triazole ring. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester more susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 1H-1,2,4-triazole-3-sulfonate
  • Pentafluorophenyl 1H-1,2,4-triazole-4-sulfonate
  • Pentafluorophenyl 1H-1,2,3-triazole-5-sulfonate

Uniqueness

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate is unique due to its specific substitution pattern on the triazole ring, which influences its reactivity and stability. The presence of the pentafluorophenyl group enhances its electrophilicity, making it a valuable reagent in organic synthesis and bioconjugation .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1H-1,2,4-triazole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N3O3S/c9-2-3(10)5(12)7(6(13)4(2)11)19-20(17,18)8-14-1-15-16-8/h1H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBZKACHYMBPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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